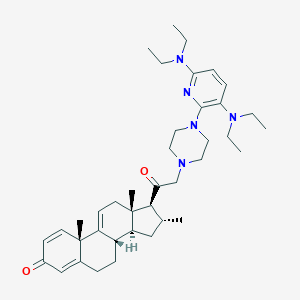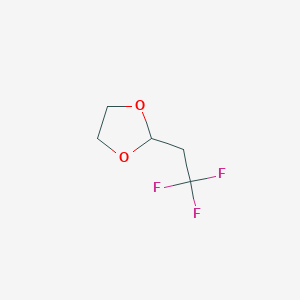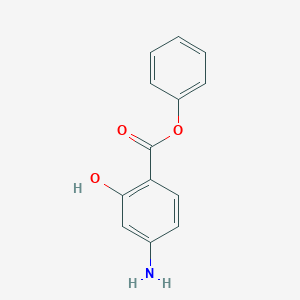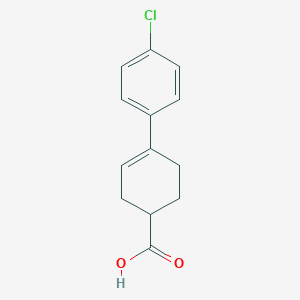
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid
Vue d'ensemble
Description
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Although specific research directly related to this compound is limited, insights can be drawn from studies on structurally related compounds.
Synthesis Analysis
The synthesis of related cyclohexene derivatives often involves palladium-catalyzed cyclization processes. For example, 2-bromocyclohex-1-enecarboxylic acids have been carbonylatively cyclized with arylhydrazines under carbon monoxide pressure in the presence of a palladium catalyst to give hydroisoindoline diones, highlighting a method that could potentially be adapted for the synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid (Il Yoon & C. Cho, 2015).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular structure of cyclohexene derivatives. For instance, the crystal structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one was determined by X-ray diffraction, providing insights into the conformation and interactions within such molecules (Zhao et al., 2009).
Chemical Reactions and Properties
Cyclohexene derivatives undergo various chemical reactions, such as ring-closing metathesis and diastereoselective Grignard reactions, to synthesize functionalized compounds. These reactions highlight the versatility of cyclohexene derivatives in synthetic chemistry (Xin Cong & Z. Yao, 2006).
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding patterns, of cyclohexene derivatives can be studied through X-ray crystallography. For example, 4-chlorophenoxyacetic acid included in beta-cyclodextrin exhibited unique stacking and hydrogen bonding patterns, demonstrating the importance of physical characterization in understanding material properties (Frantzeska Tsorteki et al., 2005).
Chemical Properties Analysis
The chemical properties of cyclohexene derivatives, such as reactivity and stability, can be influenced by their molecular structure. Studies on the reactivity of various substituted phenyl-cyclohex-1-enecarboxylic acids with diazodiphenylmethane in different solvents have provided insights into the effects of molecular structure on chemical reactivity (J. Nikolic, G. Uscumlic, & I. Juranić, 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid and related compounds are extensively used in chemical synthesis. For example, 2-Bromocyclohex-1-enecarboxylic acids, which are structurally similar, are used in palladium-catalyzed cyclization processes to produce 2-anilinohydroisoindoline-1,3-diones, highlighting their utility in complex organic syntheses (Yoon & Cho, 2015). Additionally, the reactivities of 2-(4-substituted phenyl)-cyclohex-1-enecarboxylic acids with diazodiphenylmethane have been studied, demonstrating their importance in understanding chemical kinetics and solvent effects (Nikolic, Uscumlic, & Juranić, 2010).
Photogeneration and Reactivity of Aryl Cations
Research into the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol, has shown that these compounds can lead to various products through different reaction paths, including reductive dehalogenation (Protti, Fagnoni, Mella, & Albini, 2004). This kind of research is vital for understanding the fundamental processes in photochemistry.
Environmental Applications
Compounds like 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid are also significant in environmental science. For instance, studies on the hydrodechlorination of 4-chlorophenol in aqueous phases using various catalysts offer insights into removing toxic chlorinated compounds from water, thereby addressing environmental pollution issues (Calvo, Gilarranz, Casas, Mohedano, & Rodriguez, 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid, such as certain enaminones, have been investigated for their potential as anticonvulsants. The crystal structures of these compounds provide insights into their interactions and possible therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVPYKWPGVGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614302 | |
| Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid | |
CAS RN |
165317-79-3 | |
| Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

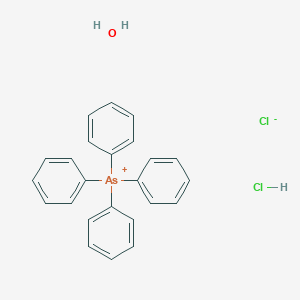
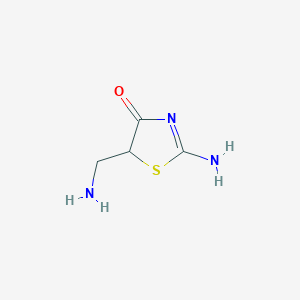
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
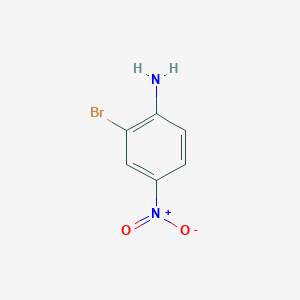
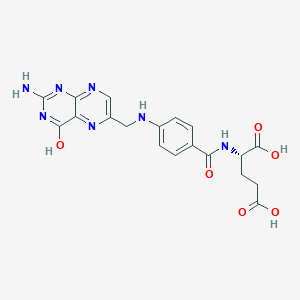
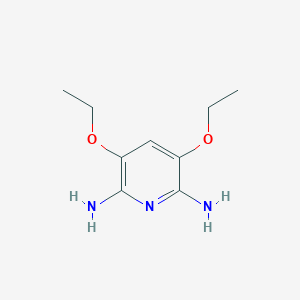
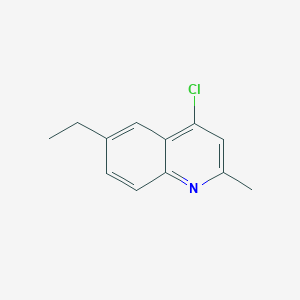
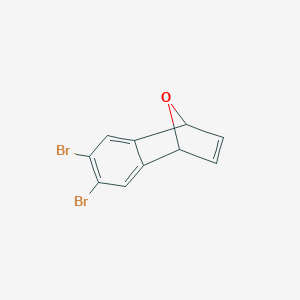
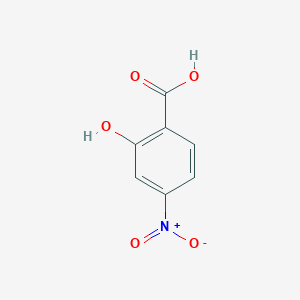
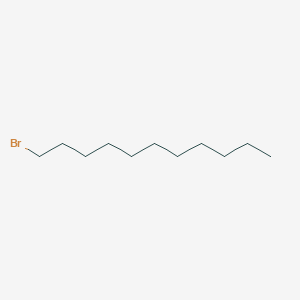
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
